molecular formula C7H16ClN3O B8428022 1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride

1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride

Cat. No. B8428022
M. Wt: 193.67 g/mol
InChI Key: UQIQMRMOGOPYGZ-UHFFFAOYSA-N
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Patent
US08541429B2

Procedure details

32 g (0.09 mol) of di-tert-butyl 1-(1-acetylpiperidin-4-yl)hydrazine-1,2-dicarboxylate were dissolved in 300 mL of methanol and 30 mL of HCl 4 M in dioxane were added. The mixture was stirred at room temperature overnight. The solvent was then evaporated and the residue crystallized from ethanol, giving 14 g (77% yield) of the title compound.
Name
di-tert-butyl 1-(1-acetylpiperidin-4-yl)hydrazine-1,2-dicarboxylate
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([N:10](C(OC(C)(C)C)=O)[NH:11]C(OC(C)(C)C)=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[ClH:26]>CO.O1CCOCC1>[ClH:26].[C:1]([N:4]1[CH2:5][CH2:6][CH:7]([NH:10][NH2:11])[CH2:8][CH2:9]1)(=[O:3])[CH3:2] |f:4.5|

Inputs

Step One
Name
di-tert-butyl 1-(1-acetylpiperidin-4-yl)hydrazine-1,2-dicarboxylate
Quantity
32 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)N(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C(C)(=O)N1CCC(CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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